![molecular formula C5H2Cl3N3O B13031948 (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with three chlorine atoms and a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other groups, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions are still being studied, but they are believed to include the formation of reactive intermediates that can modify biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine.
2,4,5,6-Tetrachloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,6-Trichloropyrimidin-5-amine: A related compound with an amine group instead of a hydroxylamine group.
Eigenschaften
Molekularformel |
C5H2Cl3N3O |
|---|---|
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Cl3N3O/c6-3-2(1-9-12)4(7)11-5(8)10-3/h1,12H/b9-1+ |
InChI-Schlüssel |
PDCZSIXGSITVMN-XLUWADSXSA-N |
Isomerische SMILES |
C(=N/O)\C1=C(N=C(N=C1Cl)Cl)Cl |
Kanonische SMILES |
C(=NO)C1=C(N=C(N=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


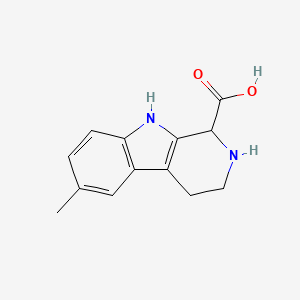
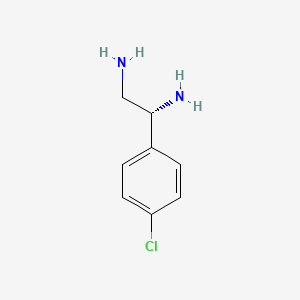
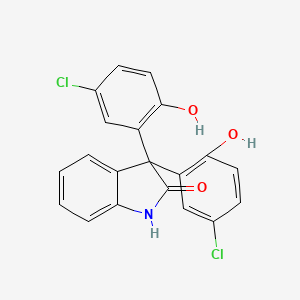

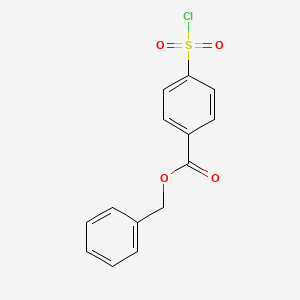
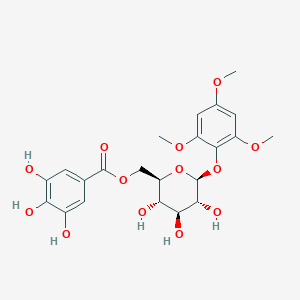

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
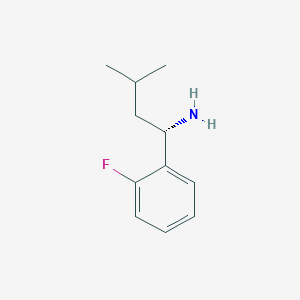
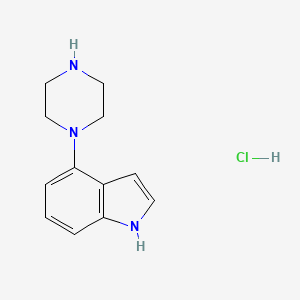
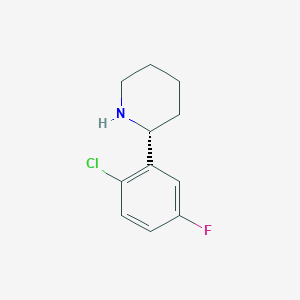
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
